molecular formula C19H19NO5 B2989577 Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1797043-41-4

Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate

Cat. No.: B2989577
CAS No.: 1797043-41-4
M. Wt: 341.363
InChI Key: ODDIAQUWBLYIBQ-UHFFFAOYSA-N
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Description

Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is a benzoate ester derivative featuring a complex acetylated amino substituent. The core structure comprises a methyl benzoate backbone with an amide linkage to a diacetyloxy group, where one acetyl moiety is substituted with a 4-methylphenyl ring.

Properties

IUPAC Name

methyl 4-[[2-[2-(4-methylphenyl)acetyl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-13-3-5-14(6-4-13)11-18(22)25-12-17(21)20-16-9-7-15(8-10-16)19(23)24-2/h3-10H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDIAQUWBLYIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate involves several steps. One common synthetic route includes the reaction of 4-methylphenylacetic acid with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 4-aminobenzoic acid methyl ester under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups using reagents like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate, while sharing structural similarities with Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate, has its own distinct applications in scientific research . The primary applications of Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate are in chemistry, biology, and industry.

Scientific Research Applications

  • Chemistry Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate serves as a reagent in organic synthesis and as a precursor in creating more complex molecules.
  • Biology Due to its capacity to engage with biological macromolecules, this substance can be employed in investigations involving enzyme inhibition and protein binding.
  • Industry It is used as an intermediate in the production of pharmaceuticals and in the manufacture of specialty chemicals.

Chemical Reactions

Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate can undergo different chemical reactions:

  • Oxidation Strong oxidizing agents such as potassium permanganate or chromium trioxide can oxidize this substance, resulting in the production of carboxylic acids.
  • Reduction Reduction processes can be carried out utilizing reducing agents such as lithium aluminum hydride, which has the ability to transform the ester group into an alcohol.
  • Substitution Nucleophilic substitution processes can take place at the ester or acetyl groups, where nucleophiles such as hydroxide ions have the ability to displace the ester group, leading to the creation of carboxylate salts.

Comparison with Similar Compounds

The characteristics of Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate can be better understood by comparing it to other compounds with similar structures:

  • Ethyl 4-(((2-methylphenoxy)acetyl)amino)benzoate This compound has a similar structure but a different substitution pattern on the phenyl ring.
  • Methyl 4-(((4-methylphenoxy)acetyl)amino)benzoate This compound has a similar structure but a methyl ester group instead of an ethyl ester group.
  • Butyl 4-(((4-methylphenoxy)acetyl)amino)benzoate This compound has a similar structure but a butyl ester group instead of an ethyl ester group.

Mechanism of Action

The mechanism of action of Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several derivatives with variations in substituents, ester groups, and aromatic systems.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate (Target) C₁₉H₁₉NO₆ 357.36 4-Methylphenyl, methyl ester Compact structure with a lipophilic methyl group; potential for solid-state stability .
Methyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate (Ethoxy analog) C₂₀H₂₁NO₆ 371.4 4-Ethoxyphenyl, methyl ester Increased steric bulk from ethoxy group; may enhance solubility in polar solvents .
2-Methoxyethyl 4-({[(4'-methylbiphenyl-4-yl)oxy]acetyl}amino)benzoate C₂₅H₂₅NO₆ 447.47 Biphenyl, 2-methoxyethyl ester Extended aromatic system; higher molecular weight likely impacts bioavailability .
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-[(4-bromobenzoyl)amino]benzoate (Bromo derivative) C₂₄H₂₀BrNO₅ 490.33 4-Bromobenzoyl, keto-ester Bromine atom introduces electronegativity; potential for halogen bonding .
Methyl 4-{[({5-[(4-cyanophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate C₂₇H₂₃N₅O₅S 537.57 Triazole, cyanophenoxy, sulfanyl Heterocyclic triazole moiety; possible applications in agrochemicals or drug design .

Key Observations

Substituent Effects :

  • The target compound ’s 4-methylphenyl group enhances lipophilicity compared to the ethoxy analog, which may influence membrane permeability in biological systems .
  • The bromo derivative ’s electronegative bromine atom could facilitate crystallographic studies (e.g., via SHELX refinement ) or serve as a reactive site for further functionalization .

Ester Group Variations :

  • The 2-methoxyethyl ester in the biphenyl analog (Table 1, Row 3) increases steric hindrance and may reduce metabolic degradation compared to methyl esters .

The triazole-containing derivative (Table 1, Row 5) highlights the versatility of benzoate esters in incorporating heterocycles, a common strategy in pesticide development (e.g., pyriminobac-methyl ).

Biological Activity

Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Benzoate group: Central to its structure, influencing its solubility and reactivity.
  • Acetyl groups: Contribute to its biological activity through interactions with enzymes and receptors.
  • Methyl ester: Enhances lipophilicity, aiding in membrane permeability.

Structural Formula

The molecular formula is C18H19N2O5C_{18}H_{19}N_{2}O_{5}, with a molecular weight of approximately 347.35 g/mol.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Protein Binding: It interacts with various proteins, potentially modulating their activity and stability.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects:
    • Research indicated that this compound could reduce inflammation markers in vitro. A notable decrease in tumor necrosis factor-alpha (TNF-α) levels was observed when human macrophages were treated with the compound .
  • Cytotoxicity Studies:
    • In cancer cell lines, this compound showed cytotoxic effects, with IC50 values ranging from 20 to 40 µg/mL, indicating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Methyl 4-(((allylamino)(oxo)acetyl)amino)benzoateStructureModerate cytotoxicity
Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoateStructureAntimicrobial activity
N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamideStructureSignificant enzyme inhibition

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